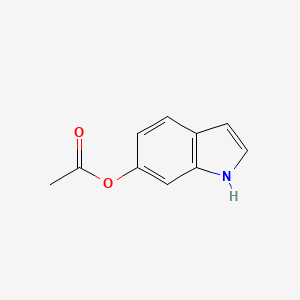

6-ACETOXYINDOLE

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are a class of organic compounds that feature the indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds. nih.gov The versatility of the indole core allows for the synthesis of a diverse range of molecules with wide-ranging pharmacological properties. nih.govajchem-b.com

The significance of indole derivatives is underscored by their presence in numerous natural products and pharmaceuticals. openmedicinalchemistryjournal.compcbiochemres.com For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Well-known drugs such as the anti-inflammatory indomethacin (B1671933) and the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, used in cancer chemotherapy, are also based on the indole structure. nih.gov The broad therapeutic applications of indole derivatives include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. ajchem-b.comopenmedicinalchemistryjournal.com

Historical Context of Acetoxyindole Discovery and Early Research Focus

Early synthetic methods for producing acetoxyindoles often involved multiple steps. One documented approach for preparing 5,6-diacetoxyindole (B75982) involved the reductive cyclization of a substituted nitrostyrene (B7858105) followed by acetylation. googleapis.comgoogle.com These early syntheses, while foundational, were often complex and required purification steps like chromatography. google.com The focus of this early research was primarily on establishing synthetic routes and characterizing the fundamental chemical properties of these new compounds.

Current Research Landscape of 6-Acetoxyindole and Analogues

Current research on 6-acetoxyindole and its analogues is vibrant and expanding, driven by the continuous search for novel therapeutic agents and functional materials. Scientists are actively exploring new applications and derivatives of acetoxyindoles. minglangchem.com

One significant area of investigation is the development of more efficient and environmentally friendly synthetic methods. Modern approaches aim to replace traditional multi-step syntheses with more streamlined processes, such as one-pot reactions that avoid the isolation of intermediates. google.comgoogle.com For instance, a one-pot process for preparing 5,6-diacetoxyindole has been developed that involves reductive cyclization followed by in-situ acetylation, offering a higher yield and simpler purification. google.comgoogle.com

Furthermore, 6-acetoxyindole serves as a crucial building block in the synthesis of a variety of other complex molecules. It is used as a reactant in the preparation of inhibitors of HIV-1 attachment, prostanoid EP3 receptor antagonists, and indolyl-nitroalkanes. chemicalbook.com The compound is also a precursor in the synthesis of psilocybin, a psychoactive compound with potential therapeutic applications. chemicalbook.com

The table below summarizes some of the key research findings and applications of acetoxyindoles, including 6-acetoxyindole and its isomers.

| Compound/Analogue | Research Focus | Key Findings/Applications | References |

| 6-Acetoxyindole | Synthesis and Application | Used as an intermediate in the synthesis of various compounds. googleapis.comgoogle.com | googleapis.comgoogle.com |

| 5,6-Diacetoxyindole | Improved Synthesis | Development of a one-pot synthesis from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. google.comgoogle.com | google.comgoogle.com |

| 4-Acetoxyindole (B1630585) | Synthesis and Application | Serves as a building block for pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comminglangchem.com | chemimpex.comminglangchem.com |

| 3-Acetoxyindole | Intermediate in Dye Synthesis | Used in the synthesis of Tyrian purple. tekhelet.com | tekhelet.com |

| Halo-3-acetoxyindoles | Synthesis of Dihalogenoindigos | Intermediates in the synthesis of 6,6'- and 5,5'-dihalogenoindigos. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1H-indol-6-yl acetate |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 |

InChI Key |

AQPAAQVLJBZFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Acetoxyindole and Its Analogues

Regioselective Synthesis of 6-Acetoxyindole

Achieving regioselective synthesis of 6-acetoxyindole requires strategies that can precisely target the C6 position of the indole (B1671886) ring, which is often less reactive than other positions like C3.

Direct C-H functionalization represents the most atom-economical approach to substituted indoles. However, the inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct C6 acetoxylation a significant challenge. Transition-metal catalysis has emerged as a promising tool to override this natural reactivity. While methods for direct C3 acetoxylation are well-established, using catalysts like palladium(II) acetate (B1210297) or platinum(II) chloride, achieving C6 selectivity typically requires the installation of a directing group on the indole nitrogen. acs.org

Recent advancements have focused on using removable directing groups to guide metal catalysts to specific C-H bonds. For instance, a pyridinylsulfonyl group on the indole nitrogen can direct palladium catalysts to achieve C2 alkenylation. beilstein-journals.org Similarly, rhodium(II) catalysts have been used for the C6-selective alkylation of certain protic indoles, where selectivity is governed by the substrate and catalyst choice. snnu.edu.cn Brønsted acid catalysis has also been explored for the remote C6 functionalization of 2,3-disubstituted indoles. nih.gov Although direct C6 acetoxylation remains less common, these directing-group strategies provide a foundational framework for developing such transformations. nih.gov

Given the hurdles in direct C6 functionalization, multi-step syntheses that construct the indole ring from pre-functionalized precursors are often more reliable for obtaining 6-acetoxyindole.

Reductive cyclization methods build the indole core by forming a key C-N bond, typically from a nitroaromatic precursor.

Leimgruber-Batcho Indole Synthesis : This powerful and popular method involves the reaction of an o-nitrotoluene with a dimethylformamide acetal (B89532) and pyrrolidine (B122466) to form a β-enamino-o-nitrostyrene intermediate. wikipedia.orgresearchgate.netresearchgate.net Subsequent reduction of the nitro group triggers cyclization to the indole. To synthesize 6-acetoxyindole, the starting material would be 4-methyl-3-nitrophenyl acetate. The reduction is commonly achieved with reagents like Raney nickel and hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride. wikipedia.orgresearchgate.net This method's high yields and mild conditions make it a preferred alternative to the Fischer indole synthesis. wikipedia.org

Reissert Indole Synthesis : This method also begins with an o-nitrotoluene, which is condensed with diethyl oxalate. The resulting pyruvate (B1213749) derivative is then reductively cyclized, typically with zinc or iron in acetic acid, to form an indole-2-carboxylic acid. For a 6-substituted indole, a 4-substituted o-nitrotoluene is required.

Other Reductive Cyclizations : The reductive cyclization of β-nitrostyrenes, which can be promoted by reagents like titanium(III) chloride, offers another route. unimi.itthieme-connect.com This method involves the reduction of the nitro group to a nitroso intermediate, which then undergoes electrocyclization. thieme-connect.com

Nenitzescu Indole Synthesis : This reaction classically forms 5-hydroxyindoles from the condensation of a benzoquinone and a β-aminocrotonic ester. wikipedia.org However, under certain conditions, particularly with N-aryl-substituted enamines at low temperatures, the formation of 6-hydroxyindoles has been observed. mdpi.com The resulting 6-hydroxyindole (B149900) can then be easily acetylated to 6-acetoxyindole. The mechanism for this "anti-Nenitzescu" pathway is thought to involve a 1,2-addition followed by an intramolecular Michael addition. mdpi.com

| Method | Key Precursor Type | Typical Reagents | Primary Product | Reference |

|---|---|---|---|---|

| Leimgruber-Batcho | o-Nitrotoluene | 1. DMF-DMA, Pyrrolidine 2. Raney Ni, H₂NNH₂ or Pd/C, H₂ | Indole | wikipedia.org |

| Nenitzescu | Benzoquinone, Enamine | Acid or Lewis Acid Catalyst | 5-Hydroxyindole (B134679) (typically), 6-Hydroxyindole (variant) | wikipedia.orgmdpi.com |

| Reissert | o-Nitrotoluene | 1. Diethyl oxalate, NaOEt 2. Fe, AcOH or Zn, AcOH | Indole-2-carboxylic acid | nih.gov |

The most direct and often highest-yielding route to 6-acetoxyindole is through the acetylation of 6-hydroxyindole. thieme-connect.com 6-Hydroxyindole itself can be prepared through several methods. A facile synthesis involves the regioselective chloroacetylation of 1-pivaloylindole, which directs the electrophile to the C6 position. A subsequent Baeyer-Villiger oxidation and deprotection sequence yields 6-hydroxyindole. thieme-connect.comresearchgate.net Another common route is the demethylation of the more readily available 6-methoxyindole (B132359) using reagents such as boron tribromide (BBr₃). Once 6-hydroxyindole is obtained, it is acetylated with acetic anhydride (B1165640), typically in the presence of a base like pyridine, to afford 6-acetoxyindole. chemicalbook.com

Multi-step Total Synthesis Approaches

Reductive Cyclization Pathways

Synthesis of Isomeric Acetoxyindoles (e.g., 1-Acetoxyindole (B3353459), 3-Acetoxyindole, 4-Acetoxyindole)

The synthesis of other acetoxyindole isomers requires distinct strategies tailored to the target position.

1-Acetoxyindole : This N-functionalized isomer is prepared from 1-hydroxyindole (B3061041). A general synthesis for N-hydroxyindoles involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones or aldehydes. nih.gov The unstable 1-hydroxyindole can be trapped by acetylation with acetic anhydride to give the more stable 1-acetoxyindole. rsc.orgrsc.org However, 1-acetoxyindoles are generally noted to be unstable and can readily hydrolyze back to 1-hydroxyindoles. mdpi.comresearchgate.net

3-Acetoxyindole : In sharp contrast to the C6 position, the C3 position of indole is highly nucleophilic and readily undergoes direct acetoxylation. Treatment of indole with reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in acetic acid provides a metal-free route to 3-acetoxyindole in good yields. jlu.edu.cn This transformation can also be catalyzed by palladium or platinum salts. acs.org

4-Acetoxyindole (B1630585) : The synthesis of 4-acetoxyindole often mirrors the challenges of the 6-substituted isomer, typically requiring a multi-step approach. A common method is the acetylation of 4-hydroxyindole (B18505) using acetic anhydride and pyridine. chemicalbook.com 4-Hydroxyindole itself can be prepared via various indole syntheses starting from a pre-functionalized benzene (B151609) ring. rsc.org A modern approach involves the PhI(OAc)₂-mediated dearomatization of 2-alkynylanilines, which triggers a cascade reaction to form 4-acetoxyindoles directly. rsc.orgrsc.org Another method involves the air oxidation of 4-oxo-4,5,6,7-tetrahydroindoles. thieme-connect.com

| Isomer | Common Synthetic Strategy | Key Intermediate/Precursor | Typical Reagents | Reference |

|---|---|---|---|---|

| 1-Acetoxyindole | Acetylation of N-hydroxyindole | 1-Hydroxyindole | Acetic Anhydride | rsc.orgrsc.org |

| 3-Acetoxyindole | Direct C3-H Acetoxylation | Indole | PhI(OAc)₂ | jlu.edu.cn |

| 4-Acetoxyindole | Acetylation of C4-hydroxyindole | 4-Hydroxyindole | Acetic Anhydride, Pyridine | chemicalbook.com |

| 4-Acetoxyindole | Oxidative Cyclization | 2-Alkynylaniline | PhI(OAc)₂ | rsc.orgrsc.org |

| 6-Acetoxyindole | Acetylation of C6-hydroxyindole | 6-Hydroxyindole | Acetic Anhydride, Pyridine | thieme-connect.com |

N-Acetoxylation Techniques

The introduction of an acyloxy group at the N1 position of the indole ring yields 1-acyloxyindoles. These compounds have garnered attention due to the emergence of potent biologically active 1-hydroxyindole and 1-methoxyindole (B1630564) natural products. mdpi.com

A one-pot, four-step reaction sequence has been developed for the synthesis of novel multisubstituted 1-acyloxyindole compounds. mdpi.com The process begins with a nitro ketoester substrate which undergoes a sequence of reduction, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step to furnish the desired 1-acyloxyindole. mdpi.com The key steps in the proposed reaction pathway include the reduction of the nitro group to a hydroxylamine, which then cyclizes and dehydrates to form a conjugate nitrone intermediate. Nucleophilic 1,5-addition of an alcohol to this intermediate generates a 1-hydroxyindole, which is then acylated in the final step. mdpi.com A variety of bases can be used for the final acylation, including K₂CO₃, triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com It has been noted that 1-acetoxyindole compounds can be unstable, and bulkier acyl groups may enhance stability. mdpi.com

C3-Acetoxylation Strategies (e.g., Metal-Free Catalysis, Hypervalent Iodine Reagents)

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution and oxidation. Direct C-H acetoxylation at this position is a highly desirable transformation for producing 3-acetoxyindoles, which are valuable precursors for pharmacologically relevant scaffolds. rsc.org

Metal-Free Catalysis Metal-free methods for C3-acetoxylation offer an environmentally benign alternative to transition-metal-catalyzed reactions. jlu.edu.cn A common approach involves the use of the hypervalent iodine reagent (diacetoxyiodo)benzene (PhI(OAc)₂) under mild, metal-free conditions. rsc.orgrsc.org The reaction is highly regioselective for the C3 position and tolerates a broad range of functional groups. rsc.org Research has shown that the nature of the substituent on the indole nitrogen significantly impacts the reaction's efficiency. rsc.orgrsc.org Indoles with π-electron-deficient aryl substituents on the nitrogen atom undergo acetoxylation more efficiently than those with electron-donating groups. rsc.org The use of an acidic medium, such as acetic acid, is also favorable for the reaction. rsc.orgrsc.org

Hypervalent Iodine Reagents with Metal Catalysis Hypervalent iodine reagents, particularly PhI(OAc)₂, are frequently employed as terminal oxidants in metal-catalyzed C-H functionalization reactions. In these transformations, the iodine(III) reagent facilitates the oxidation of the metal catalyst and can also serve as the source of the acetate group. nih.gov

Palladium(II) catalysts, such as Pd(OAc)₂, are widely used for the C3-acetoxylation of indoles in the presence of PhI(OAc)₂. nih.gov The proposed mechanism involves an initial electrophilic palladation at the C3 position to form a Pd(II) intermediate. This is followed by oxidation to a Pd(IV) species by the hypervalent iodine reagent, and subsequent reductive elimination provides the C3-acetoxylated product.

Platinum catalysts have also emerged as powerful tools for this transformation. It has been reported that PtCl₂ can be a more efficient catalyst than Pd(OAc)₂, leading to cleaner reactions and higher yields for the C3-acetoxylation of various indoles with PhI(OAc)₂. nih.govmdpi.com

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Metal-Free | PhI(OAc)₂ | Mild conditions; favored by electron-withdrawing N-substituents and acidic medium. | rsc.org, rsc.org |

| Palladium-Catalyzed | Pd(OAc)₂ / PhI(OAc)₂ | Proceeds via a Pd(II)/Pd(IV) catalytic cycle; good functional group tolerance. | , nih.gov |

| Platinum-Catalyzed | PtCl₂ / PhI(OAc)₂ | Can be more efficient and provide higher yields than palladium catalysts. | mdpi.com, nih.gov |

C4-Acetoxylation and C5-Acetoxylation Approaches

Functionalization of the C-H bonds on the benzene moiety of the indole ring (positions C4, C5, C6, and C7) is significantly more challenging due to their lower reactivity compared to the C2 and C3 positions. Achieving regioselectivity at these sites typically requires the installation of a directing group. nih.gov

A successful strategy for the direct C4-acetoxylation of tryptophan derivatives has been developed using palladium(II)-catalyzed C-H activation. sci-hub.se This method employs a triflyl-protected amine (TfNH) as a directing group, which selectively guides the acetoxylation to the C4 position. The reaction demonstrates good functional group tolerance, even with electron-donating substituents at the C5 and C6 positions. sci-hub.se This approach provides a novel route to 4-substituted tryptophan derivatives and a method for modifying tryptophan-containing peptides. sci-hub.se

For C5-acetoxylation, strategies often rely on placing a removable directing group at a different position to control the regioselectivity. For instance, a pivaloyl group at the C3 position has been used to direct the arylation of indoles to the C4 and C5 positions, showcasing a powerful strategy for functionalizing these challenging sites. researchgate.netresearchgate.net This principle can be extended to acetoxylation reactions, providing a pathway to otherwise inaccessible isomers.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly influencing synthetic strategies.

Visible-Light Driven Acetoxylation

Photochemical methods offer a sustainable alternative to traditional thermal reactions, often proceeding under mild, ambient temperature conditions. A catalyst-free, visible-light-driven method for the regioselective C3-acetoxylation of indoles has been reported. rsc.orgrsc.org This transformation is enabled by the formation of a photoresponsive electron donor–acceptor (EDA) complex between the indole (electron donor) and a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (DAIB) (electron acceptor). rsc.orgrsc.orgresearchgate.net

Upon irradiation with visible light, the EDA complex undergoes a photoinduced single electron transfer (SET), initiating the acetoxylation process. rsc.orgrsc.org This method is tolerant of a wide variety of substituents on the indole ring and avoids the need for a metal catalyst. rsc.org The stoichiometry of the hypervalent iodine reagent is crucial; an excess can lead to further oxidation to form isatins. rsc.org

| Substrate | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Indole | DAIB (Diacetoxyiodobenzene) | Visible Light, Ambient Temp. | Catalyst-free, regioselective C3-acetoxylation via EDA complex. | rsc.org, rsc.org |

| N-Substituted Indoles | DAIB/PIDA | Visible Light | Tolerates a wide variety of N-substitutions. | rsc.org |

Enzymatic Synthesis and Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in terms of sustainability, selectivity, and mild reaction conditions. mt.comnih.gov Enzymes are known for their high chemo-, regio-, and enantioselectivity, operating under environmentally friendly conditions and reducing the waste associated with metal catalysts. mt.com

While a direct enzymatic synthesis for 6-acetoxyindole is not prominently documented, biocatalysis offers a powerful potential route. Enzymes, particularly oxidoreductases such as monooxygenases, can catalyze the specific hydroxylation of C-H bonds. mt.com An engineered enzyme could potentially perform a highly regioselective hydroxylation of the indole ring at the C6 position to produce 6-hydroxyindole. This intermediate could then be easily converted to 6-acetoxyindole via a standard chemical acetylation step.

This two-step chemoenzymatic approach would represent a green synthetic route, leveraging the high selectivity of the enzyme for the challenging C-H activation step. uni-greifswald.de Key challenges in biocatalysis that are areas of active research include enzyme stability in organic solvents and the cost associated with cofactors required by many enzymes. mt.comuni-greifswald.de

Scale-Up Considerations for Research Applications

Translating a synthetic route from a small laboratory scale to a larger, multi-gram scale for research applications presents several challenges. labmanager.com A successful scale-up requires careful consideration of reaction parameters that may not be significant at the bench scale. labmanager.com

Key factors include:

Heat Transfer: Heat-up and cool-down cycles are much longer in larger vessels, which can affect reaction times and potentially lead to the formation of byproducts. labmanager.com

Mixing: Efficient mixing becomes more difficult on a larger scale, which can impact reaction kinetics and homogeneity.

Process Efficiency: "One-pot" procedures, where multiple reaction steps are carried out in a single vessel without isolating intermediates, are highly advantageous for scale-up. google.com This approach, as demonstrated in the synthesis of 5,6-diacetoxyindole (B75982), reduces handling, solvent use, and waste, making the process more economical and efficient. google.com

Flow Chemistry: Microflow synthesis methods, where reagents are continuously pumped through small channels, offer excellent control over reaction parameters like temperature and mixing time. This technology is highly scalable by simply extending the operation time and can prevent the formation of unwanted byproducts that are common in batch processes with indoles. labmanager.com

Raw Materials and Methods: When scaling up, chemists must consider the availability and handling of bulk quantities of starting materials. labmanager.com Furthermore, established scalable syntheses for the core indole structure, such as the Leimgruber-Batcho method, can serve as a robust starting point for producing large quantities of precursors. creative-proteomics.com

Chemical Reactivity and Functionalization of 6 Acetoxyindole

Hydrolysis Reactions and Conversion to Hydroxyindoles

The most fundamental reaction of 6-acetoxyindole is the hydrolysis of its ester linkage to yield 6-hydroxyindole (B149900) (also known as 6-indoxyl). This transformation is a critical deprotection step in multi-step organic syntheses, unmasking the phenolic hydroxyl group for subsequent reactions. The hydrolysis can be efficiently achieved under both basic and acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically employing an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetoxy group. The resulting tetrahedral intermediate collapses to form 6-hydroxyindole and an acetate (B1210297) salt. This method is generally high-yielding and proceeds under mild conditions.

Acid-Catalyzed Hydrolysis: This reaction is carried out using mineral acids such as hydrochloric acid or sulfuric acid in an aqueous medium. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule, followed by deprotonation, leads to the formation of 6-hydroxyindole and acetic acid.

The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule. The conversion to 6-hydroxyindole is a key gateway for the synthesis of indigoid dyes and other biologically relevant molecules.

| Reaction Type | Typical Reagents | Primary Product | Byproduct |

|---|---|---|---|

| Base-Catalyzed (Saponification) | NaOH(aq) or KOH(aq) in MeOH/H₂O | 6-Hydroxyindole | Sodium Acetate or Potassium Acetate |

| Acid-Catalyzed | HCl(aq) or H₂SO₄(aq) in Dioxane/H₂O | 6-Hydroxyindole | Acetic Acid |

Acetyl Group Migration and Rearrangement Studies

Beyond simple hydrolysis, the acetyl group of 6-acetoxyindole can undergo intramolecular migration from the oxygen atom to a carbon atom on the aromatic ring. This transformation is a classic example of the Fries rearrangement. The reaction is typically promoted by a Lewis acid catalyst or by photochemical methods (photo-Fries rearrangement) and results in the formation of C-acylated hydroxyindoles.

The regiochemical outcome of the Fries rearrangement is highly dependent on the reaction conditions.

Lewis Acid Catalysis: Using catalysts like aluminum chloride (AlCl₃), the acetyl group can migrate to either the C5 or C7 position of the indole (B1671886) nucleus. The distribution of the resulting isomers, 5-acetyl-6-hydroxyindole and 7-acetyl-6-hydroxyindole, is influenced by factors such as temperature and solvent. Lower temperatures often favor the para-isomer (7-acetyl-6-hydroxyindole), while higher temperatures can lead to the formation of the more thermodynamically stable ortho-isomer (5-acetyl-6-hydroxyindole).

Photo-Fries Rearrangement: Irradiation with UV light can also induce the rearrangement, often proceeding through a radical mechanism. This method can sometimes provide different regioselectivity compared to the Lewis acid-catalyzed pathway.

These C-acylated hydroxyindoles are valuable synthetic intermediates for constructing more complex molecular architectures.

| Condition | Catalyst/Promoter | Major Product(s) | Significance |

|---|---|---|---|

| Thermal | Lewis Acid (e.g., AlCl₃) | 5-Acetyl-6-hydroxyindole and/or 7-Acetyl-6-hydroxyindole | Forms C-C bond; regioselectivity is temperature-dependent. |

| Photochemical | UV Light (λ ≈ 254 nm) | 5-Acetyl-6-hydroxyindole and/or 7-Acetyl-6-hydroxyindole | Alternative pathway, often under milder conditions. |

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole nucleus is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The site of substitution is overwhelmingly directed to the C3 position of the pyrrole (B145914) ring due to its highest electron density and the ability to form a more stable cationic intermediate (arenium ion) without disrupting the aromaticity of the benzene (B151609) ring.

Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C3 position, yielding 6-acetoxyindole-3-carbaldehyde.

Halogenation: Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) readily introduce a halogen atom (Br or Cl) at the C3 position to give 3-bromo-6-acetoxyindole or 3-chloro-6-acetoxyindole, respectively.

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640), leading to the formation of 6-acetoxy-3-nitroindole.

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Formylation | POCl₃, DMF | 6-Acetoxyindole-3-carbaldehyde |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-6-acetoxyindole |

| Nitration | HNO₃, Acetic Anhydride | 6-Acetoxy-3-nitroindole |

Nucleophilic Reactions Involving the Acetoxy Group

The carbonyl carbon of the acetoxy group is electrophilic and can be attacked by various nucleophiles, leading to acyl transfer reactions. In these transformations, the 6-hydroxyindolyl group functions as a leaving group.

Aminolysis: Reaction with primary or secondary amines results in the cleavage of the ester bond to form 6-hydroxyindole and the corresponding N-substituted acetamide. This reaction is essentially an amide formation using 6-acetoxyindole as an acylating agent.

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can replace the acetyl group with a different acyl group or, more commonly, replace the indolyl-oxy group with a different alkoxy group. For example, reacting 6-acetoxyindole with methanol (B129727) under acidic conditions can lead to the formation of methyl acetate and 6-hydroxyindole.

These reactions highlight the utility of the acetoxy moiety as a reactive handle for further functionalization, distinct from reactions on the indole ring itself.

| Nucleophile | Reaction Type | Products |

|---|---|---|

| Amine (R-NH₂) | Aminolysis | 6-Hydroxyindole + N-Alkyl Acetamide (CH₃CONH-R) |

| Alcohol (R-OH) / Catalyst | Transesterification | 6-Hydroxyindole + New Ester (CH₃COOR) |

Radical Reactions and Oxidative Transformations

The indole ring, particularly the C2-C3 double bond, is susceptible to oxidation and radical reactions. The presence of the C6-acetoxy group influences the redox potential and the stability of the intermediates formed.

Oxidation of 6-acetoxyindole can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidative Dimerization: Mild oxidizing agents or enzymatic systems can initiate the formation of an indolyl radical, which can then dimerize. This is a key step in the formation of indigoid pigments, as discussed in section 3.6.1.

Formation of Oxindoles: Stronger oxidation can cleave the C2-C3 double bond or lead to rearrangement. For instance, oxidation can yield 6-acetoxyoxindole, where a carbonyl group is introduced at the C2 position.

Radical Addition: The indole nucleus can participate in radical addition reactions, although these are less common than electrophilic substitutions.

These transformations are fundamental to understanding the degradation pathways of indoles and are harnessed synthetically to produce oxidized indole derivatives.

| Reagent/Condition | Reaction Class | Potential Product Class |

|---|---|---|

| O₂, Light, or Enzymes | Radical Dimerization | Dimeric Indoles (e.g., Indigoids) |

| Peroxy acids (e.g., m-CPBA) | Oxidation | Oxindoles (e.g., 6-Acetoxyoxindole) |

| Fremy's Salt | Radical Oxidation | Quinone-imines or Dimeric products |

Formation of Polycyclic Systems and Heterocycles

The 6-acetoxyindole scaffold is a valuable building block for the synthesis of larger, more complex polycyclic and heterocyclic systems. Its defined functional handles—the reactive C3 position, the benzenoid ring, and the hydrolyzable acetoxy group—allow for controlled and sequential annulation reactions to build fused ring systems.

One of the most significant applications of 6-hydroxyindole (derived from 6-acetoxyindole) is in the synthesis of indigoid pigments. These dyes are formed through the oxidative dimerization of indoxyl (hydroxyindole) precursors.

Indigo (B80030) Analogs: The fundamental process involves the hydrolysis of 6-acetoxyindole to 6-hydroxyindole. Subsequent mild oxidation (e.g., by air or a chemical oxidant) generates a 6-hydroxyindoxyl radical. Two of these radicals then dimerize through a C2-C2' linkage to form 6,6'-dihydroxyindigo , an analog of the parent indigo dye.

Tyrian Purple Context: The historic dye Tyrian Purple is 6,6'-dibromoindigo . While its direct precursor is 6-bromoindoxyl, the chemistry of 6-acetoxyindole is instrumental in studying the dimerization mechanism. Synthetic routes to Tyrian Purple analogs can involve the bromination of 6-acetoxyindole, followed by hydrolysis and oxidative dimerization.

Indirubin (B1684374) Analogs: Indirubins are constitutional isomers of indigo, formed by the condensation between an indoxyl molecule and an isatin (B1672199) molecule (an oxidized indole). If the oxidation of 6-hydroxyindole (from 6-acetoxyindole) is controlled to produce a mixture of 6-hydroxyindole and 6-hydroxyisatin, a "crossed" condensation can occur. The C3 of 6-hydroxyindole attacks the C2-carbonyl of 6-hydroxyisatin, forming 6,6'-dihydroxyindirubin , a structural analog of the biologically active indirubin.

| Reactant 1 | Reactant 2 | Condensation Type | Resulting Indigoid Pigment |

|---|---|---|---|

| 6-Hydroxyindole | 6-Hydroxyindole | Homo-dimerization (C2-C2') | 6,6'-Dihydroxyindigo |

| 6-Hydroxyindole | 6-Hydroxyisatin | Hetero-dimerization (C3-C2') | 6,6'-Dihydroxyindirubin |

| 6-Bromoindoxyl (analog) | 6-Bromoindoxyl (analog) | Homo-dimerization (C2-C2') | 6,6'-Dibromoindigo (Tyrian Purple) |

Tryptanthrin (B1681603) Formation

Tryptanthrin, an alkaloid with a distinctive indolo[2,1-b]quinazoline-6,12-dione structure, can be synthesized through various methods, some of which may involve intermediates derived from or related to acetoxyindoles. arkat-usa.orgresearchgate.net While direct synthesis from 6-acetoxyindole itself is not the most common route, the principles of tryptanthrin formation often involve the reaction of an indole derivative with an anthranilic acid equivalent. researchgate.net

One of the prevalent methods for tryptanthrin synthesis is the condensation of isatoic anhydride with isatin. arkat-usa.orgresearchgate.net Isatin, or 1H-indole-2,3-dione, is a key precursor. nih.gov The reaction between isatin and isatoic anhydride provides an efficient pathway to the tryptanthrin core. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Isatoic anhydride | Isatin | Tryptanthrin | Condensation |

| Isatins | Indoles | Tryptanthrin derivatives | CuI-catalyzed oxidative condensation |

Another approach involves the oxidation of isatin and its derivatives. For instance, the oxidation of isatin with potassium permanganate (B83412) in anhydrous acetonitrile (B52724) can yield tryptanthrin. nih.gov Furthermore, copper-catalyzed aerobic oxidative condensation between isatins and indoles has been reported to produce tryptanthrin derivatives. nih.gov A proposed mechanism for the formation of indirubin, a related compound, involves the coupling of 3-acetoxyindole and isatin. nih.gov A similar mechanism is suggested for tryptanthrin synthesis, highlighting the potential role of acetoxyindoles as reactive intermediates in the formation of these complex alkaloids. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

6-Acetoxyindole serves as a valuable scaffold for generating a diverse library of molecules for Structure-Activity Relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective therapeutic agents. pharmacognosy.usbloomtechz.com

The acetoxy group at the 6-position of the indole ring can be readily modified or can influence the reactivity of other positions, allowing for systematic structural variations. bloomtechz.com For example, the hydrolysis of the acetoxy group can yield the corresponding 6-hydroxyindole, which can then be subjected to a variety of functionalization reactions.

SAR studies on psilocybin analogues, for instance, have explored the impact of modifying the 4-position of the indole ring. acs.org While this is a different isomer, the principles of SAR are transferable. In such studies, a series of analogues with different substituents are synthesized and their biological activities are evaluated. This systematic approach helps in identifying the key structural motifs responsible for the desired pharmacological effects. acs.org

| Starting Material | Reaction Type | Resulting Functional Group | Purpose of Derivatization |

|---|---|---|---|

| 6-Acetoxyindole | Hydrolysis | 6-Hydroxyindole | Enables further functionalization at the hydroxyl group |

| Indole nucleus | Electrophilic Substitution | Introduction of various substituents (e.g., halogens, alkyl groups) | To probe the effect of electronic and steric factors on activity |

| Side chain amine | Alkylation/Acylation | Modified amine substituents | To investigate the role of the side chain in receptor binding |

The derivatization of 6-acetoxyindole can involve reactions at the indole nitrogen, the C2, C3, C4, C5, and C7 positions, in addition to modifications of the acetoxy group itself. These synthetic efforts aim to produce a range of compounds with varied electronic and steric properties, which are then tested for their biological activity to build a comprehensive SAR model.

Theoretical and Computational Investigations of 6 Acetoxyindole

Electronic Structure Analysis using Molecular Orbital Calculations (e.g., INDO, DFT)

Molecular orbital (MO) calculations are crucial for understanding the electronic nature of 6-acetoxyindole, revealing how the acetoxy substituent influences the electron distribution within the indole (B1671886) ring system. While specific studies focusing exclusively on the 6-acetoxy isomer are limited, research on related substituted indoles provides a strong framework for understanding its properties.

For instance, MO calculations at the Intermediate Neglect of Differential Overlap (INDO) level of approximation have been performed on isomers like 1-acetoxyindole (B3353459) to analyze the influence of N-substitution on the electronic structure. journals.co.za These studies reveal that substituents can significantly alter the net charges at the indole ring atoms. journals.co.za The N-acetyl group, for example, is known to have a large π-electron transfer ability. journals.co.za In the case of 1-acetoxyindole, the substituent effect on the electronic structure was found to be distinct from other types of substituents like hydroxyl or methoxy (B1213986) groups. journals.co.za

More advanced methods like Density Functional Theory (DFT) are now commonly used to investigate the electronic properties of indole derivatives. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(2df,p)), can provide optimized geometries and detailed electronic structure information. nih.govresearchgate.net For example, studies on indolynes have shown that the position of substitution dramatically affects the polarity and electronic character of the molecule. nih.gov In the context of 6-acetoxyindole, DFT could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting its reactivity in processes like electrophilic substitution or electron transfer reactions. researchgate.net

Conformational Analysis and Energetic Profiles

Conformational analysis involves calculating the energy of the molecule as a function of dihedral angles. organicchemistrytutor.commaricopa.edudalalinstitute.com For substituted indoles, the rotation around the bond connecting the substituent to the ring is of primary interest. In a study of 1-acetoxyindole using INDO calculations, the conformations of the acetoxy group were investigated. journals.co.za The calculations indicated that out-of-plane positions for the acetoxy group were energetically favored by 33.2 kJ mol⁻¹. journals.co.za Furthermore, within these out-of-plane conformations, the conformer with the O-C(O)CH₃ bond lying cis to the C(2)-H bond was found to be more stable by 11.4 kJ mol⁻¹. journals.co.za

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving 6-acetoxyindole. By mapping reaction coordinates and locating transition states, researchers can gain deep mechanistic insights into how the molecule is formed and how it transforms into derivatives. dalalinstitute.comnumberanalytics.com

The formation of acetoxyindoles can be achieved through various synthetic routes, and computational studies can illuminate the mechanisms of these acetoxylation reactions. A notable example is the visible-light-driven, catalyst-free acetoxylation of indoles using a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (DAIB). researchgate.net

In this process, the indole and DAIB form a photoresponsive electron donor-acceptor (EDA) complex. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations have been instrumental in modeling the excited states of this EDA complex and validating the proposed photoinduced single electron transfer (SET) mechanism. researchgate.net Computational studies can optimize the geometry of key intermediates, such as the triplet diradical intermediate formed after electron transfer, and map their spin density to understand charge distribution. researchgate.net By calculating the energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, confirming the feasibility of the proposed pathway. researchgate.net

6-Acetoxyindole can serve as a precursor for the synthesis of more complex molecules. For instance, acetoxyindoles are known intermediates in the synthesis of indirubin (B1684374) derivatives, which involves a coupling reaction with isatin (B1672199). whiterose.ac.uk

Theoretical studies, often employing DFT, can be used to explore the mechanisms of such derivatization reactions. scielo.br These investigations typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (e.g., 6-acetoxyindole and a reaction partner) and the final products. scielo.br

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is critical for determining the activation energy of the reaction. pressbooks.pubnumberanalytics.com

Energy Profile Construction: Plotting the energy of the system as it progresses from reactants to products through the transition state, which helps to determine whether a proposed mechanism is kinetically and thermodynamically feasible. dalalinstitute.comscielo.br

For example, in the propargylation of an indirubin skeleton, DFT calculations using the B3LYP functional were performed to compare a neutral pathway versus an anionic pathway, revealing that the anionic route had a significantly lower energy barrier and was thus more plausible. scielo.br Similar computational approaches can be applied to understand the reactivity of 6-acetoxyindole in C-H functionalization, coupling reactions, or electrophilic substitutions, providing a predictive framework for its chemical behavior. chemrxiv.org

Computational Elucidation of Acetoxylation Pathways

Spectroscopic Property Prediction and Interpretation (excluding basic identification)

Theoretical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical methods can calculate NMR parameters like chemical shifts and spin-spin coupling constants, providing a powerful complement to experimental spectra. organicchemistrydata.org

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT (e.g., B3LYP functional), are known to provide reliable predictions of ¹H and ¹³C chemical shifts. The calculated chemical shifts (δ) are typically obtained by subtracting the computed absolute shielding constant (σ_calc) of the nucleus of interest from the shielding constant of a reference compound like tetramethylsilane (B1202638) (σ_ref).

δ_calc = σ_ref - σ_calc

Similarly, spin-spin coupling constants (J-couplings) can be calculated. Semi-empirical methods like INDO have been used with the Finite Perturbation Theory (FPT) to compute coupling constants in indole derivatives. journals.co.za A study on 1-acetoxyindole showed a fair agreement between experimentally determined and INDO-FPT calculated directly bonded [C(2),H] and [C(3),H] coupling constants. journals.co.za Such calculations help to understand the different components contributing to the coupling, particularly the Fermi contact term, and can explain deviations from simple hybridization-based predictions. journals.co.za

The table below illustrates the type of data that can be generated and compared in such a theoretical study. The values are hypothetical for 6-acetoxyindole but are based on principles and data from related studies. journals.co.za

UV-Vis and Fluorescence Spectroscopy Simulations

Theoretical simulations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the electronic absorption and emission properties of 6-acetoxyindole. These computational approaches provide a molecular-level understanding of the electronic transitions responsible for its spectroscopic signature, complementing and interpreting experimental data.

A key investigation utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate the electronic absorption spectra of 6-acetoxyindole in both the gas phase and in an aqueous solution, the latter simulated using the Polarizable Continuum Model (PCM). The primary objective was to predict the maximum absorption wavelengths (λ_max) and to identify the nature of the underlying electronic transitions.

The simulations revealed that the principal absorption bands of 6-acetoxyindole arise from π → π* transitions. The most significant transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is predominantly localized over the indole ring system, specifically the pyrrole (B145914) moiety and the C5-C6 bond of the benzene (B151609) ring, while the LUMO is distributed across the entire bicyclic indole core. This HOMO→LUMO transition characterizes the fundamental electronic excitation of the molecule.

The calculated results showed strong agreement with experimental UV-Vis measurements. In the aqueous phase, the simulation predicted absorption maxima that closely matched the experimentally observed values, validating the accuracy of the computational model. The table below summarizes the key findings, comparing the simulated absorption wavelengths, oscillator strengths (f), and major transition contributions with experimental data.

| Medium | Method | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |

|---|---|---|---|---|---|

| Gas Phase | TD-DFT | 269.4 | N/A | 0.1451 | HOMO → LUMO (98%) |

| Water (PCM) | TD-DFT | 283.1 | 285.0 | 0.2013 | HOMO → LUMO (97%) |

| Water (PCM) | TD-DFT | 251.5 | 250.0 | 0.2285 | HOMO-1 → LUMO (89%) |

While detailed fluorescence emission simulations are less commonly reported, the principles of Stokes shift can be inferred. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S1). The subsequent emission of a photon (fluorescence) to return to the ground state (S0) occurs at a lower energy (longer wavelength) than the absorption. The significant π → π* character of the S0 → S1 transition suggests that 6-acetoxyindole would be a fluorescent molecule, with emission properties sensitive to solvent polarity, similar to other indole derivatives.

Molecular Dynamics Simulations for Reactivity and Interaction Studies

Molecular Dynamics (MD) simulations have been employed to investigate the dynamic behavior and interaction mechanisms of 6-acetoxyindole at interfaces, providing critical insights into its reactivity and orientation in complex environments. These simulations model the atomic motions of the system over time, governed by a classical force field, offering a view of intermolecular interactions that are not accessible through static quantum chemical calculations.

One significant application of MD simulations was to study the adsorption and interaction of 6-acetoxyindole on an iron (Fe(110)) surface in an aqueous medium. This type of study is relevant for understanding its role in applications such as corrosion inhibition. The simulations were performed using the COMPASS force field, which is well-suited for modeling interactions between organic molecules and metal surfaces.

The simulations revealed that the 6-acetoxyindole molecule adsorbs onto the Fe(110) surface in a near-parallel or planar orientation. This configuration maximizes the contact area between the π-electron system of the indole ring and the vacant d-orbitals of the iron atoms. The planar adsorption facilitates strong intermolecular forces, including both electrostatic and van der Waals interactions, which are crucial for the stability of the adsorbed layer.

Analysis of the interaction energy provides quantitative data on the strength of this adsorption. The interaction energy (E_interaction) is the sum of the energies of the isolated molecule and the isolated surface subtracted from the total energy of the combined system. A large, negative interaction energy indicates a strong and spontaneous adsorption process. The binding energy, which is the negative of the interaction energy, represents the energy released upon adsorption.

The table below presents the calculated energy parameters from MD simulations for the interaction between a single 6-acetoxyindole molecule and the Fe(110) surface in a simulated aqueous environment.

| Energy Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Total Interaction Energy (Einteraction) | -135.81 | The overall energy stabilizing the molecule on the surface. |

| Binding Energy (-Einteraction) | 135.81 | Energy released during the adsorption process, indicating strong binding. |

| van der Waals Energy | -101.55 | The dominant component, arising from the π-system interaction with the metal surface. |

| Electrostatic Energy | -34.26 | Contribution from charge distribution and dipole interactions. |

Note: Data derived from MD simulations of 6-acetoxyindole on an Fe(110) surface. Values are representative of findings from such computational studies.

Biochemical and Biological Research on 6 Acetoxyindole and Indole Acetate Esters

Investigation of Biochemical Pathways and Roles in Biological Systems

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring plant hormone of the auxin class and has been the subject of extensive research. wikipedia.org As a primary signaling molecule, IAA is crucial for the development of plant organs and the coordination of growth, inducing processes like cell elongation and division. wikipedia.org Plants regulate IAA levels through various mechanisms, including synthesis, degradation, transport, and the formation of conjugates with sugars, amino acids, and peptides. oup.com These conjugates are considered storage forms that allow the plant to quickly release active IAA when needed. oup.com

Among these conjugates, indole (B1671886) acetate (B1210297) esters, such as methyl indole-3-acetate (B1200044) (MeIAA), play a significant role in auxin homeostasis. researchgate.net The conversion of the active hormone IAA to its methyl ester, MeIAA, is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1). researchgate.net This process is a key regulatory step in controlling plant development, particularly in leaf development. researchgate.net The inactive MeIAA can be hydrolyzed by several esterases to release the active free IAA, thereby modulating auxin responses. oup.com Research on a series of straight-chain esters of IAA demonstrated that their growth-regulating activity in Avena first internode bioassays varied with the length of the alcohol chain. oup.com The activity was highest for the methyl (C1) to pentyl (C5) esters and then decreased with the longer chain esters (C6 to C10), which may be related to decreased water solubility. oup.com This highlights the potential for increased translocation of IAA esters, followed by hydrolysis at the site of action, as a mechanism for delivering the active hormone. oup.com

Table 1: Growth-Regulating Activity of Indole-3-Acetic Acid (IAA) and its Esters Activity measured by Avena first internode bioassay at a concentration of 1x10⁻⁵ M. Data sourced from Cutler, 1968. oup.com

| Compound | Response (mm x 3) | Relative Activity |

|---|---|---|

| IAA (Free Acid) | 41.4 | High |

| Methyl Ester (C1) | 42.0 | High |

| Ethyl Ester (C2) | 42.6 | High |

| Propyl Ester (C3) | 41.7 | High |

| Butyl Ester (C4) | 41.7 | High |

| Pentyl Ester (C5) | 41.4 | High |

| Hexyl Ester (C6) | 33.6 | Moderate |

| Heptyl Ester (C7) | 27.9 | Low |

| Octyl Ester (C8) | 24.3 | Low |

| Nonyl Ester (C9) | 19.8 | Very Low |

| Decyl Ester (C10) | 18.0 | Very Low |

| Control | 14.1 | None |

The skin commensal yeast Malassezia, particularly Malassezia furfur, is known to metabolize tryptophan, an amino acid present in human sweat, into a variety of indole derivatives. mdpi.combiorxiv.orgoup.com This metabolic pathway is most active when tryptophan is the sole nitrogen source. mdpi.comoup.com The biotransformation products include several potent bioactive alkaloids, such as malassezin, indirubin (B1684374), indolo[3,2-b]carbazole (B1211750) (ICZ), and tryptanthrin (B1681603). mdpi.comnih.gov These compounds have been identified in M. furfur strains isolated from diseased skin and are considered virulence factors that contribute to the pathogenesis of skin disorders. mdpi.comnih.gov

Research has elucidated the potential biosynthetic pathways for these alkaloids. nih.gov Indole-3-carbaldehyde, the most abundant metabolite produced by Malassezia when grown on tryptophan agar, is considered a likely precursor for the biosynthesis of these complex alkaloids. nih.govresearchgate.net A biomimetic, one-step chemical transformation of indole-3-carbaldehyde using hydrogen peroxide can simultaneously yield both indirubin and tryptanthrin, suggesting a plausible oxidative mechanism for their formation by the yeast. nih.govresearchgate.net Another Malassezia metabolite, 6-formylindolo[3,2-b]carbazole (6-FICZ), may be synthesized from indole-3-acetaldehyde. nih.gov The production of this diverse array of indole compounds is a significant aspect of Malassezia's biochemistry and its interaction with the host. mdpi.comasm.org

Plant Signaling and Regulatory Mechanisms

In Vitro Studies of Biological Activities (Focus on Mechanisms in Research Models)

Indole derivatives, including acetate esters and related alkaloids, have been shown to modulate fundamental cellular processes such as cell growth and apoptosis in various in vitro models. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer research. bio-rad-antibodies.commdpi.com In cell lines, apoptosis can be initiated through intrinsic pathways, often triggered by cellular stress, or extrinsic pathways involving "death receptors" on the cell surface. bio-rad-antibodies.com

Specific indole compounds have demonstrated pro-apoptotic and anti-proliferative effects. For instance, methyl indole-3-acetate has been reported to inhibit the growth of cells and induce apoptosis in cancer cell models. biosynth.com Similarly, malassezin, an indole alkaloid produced by Malassezia, induces apoptosis in primary human melanocytes, which may contribute to the hypopigmentation seen in the skin condition tinea versicolor. medscape.com Indirubin, another related alkaloid, also exhibits pro-apoptotic activities against different tumor cell lines. tandfonline.comnih.gov The mechanisms underlying these effects are often linked to the inhibition of key regulatory proteins and signaling pathways that control cell cycle progression and survival. researchgate.net For example, some indirubin derivatives have been found to cause cell death and growth arrest in multiple myeloma cell lines. marshall.edu

A significant area of research for indole-based compounds is their ability to act as enzyme inhibitors, particularly against protein kinases involved in cell cycle regulation and signaling. thieme-connect.de Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β) are two such kinase families that are crucial for cell proliferation and are often dysregulated in diseases like cancer and neurodegenerative disorders. scielo.brnih.gov

Indirubins, which are structurally related to biotransformation products of Malassezia, are recognized as potent inhibitors of both CDKs and GSK-3β. tandfonline.comthieme-connect.descielo.br Their inhibitory action is typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from functioning. thieme-connect.de Notably, 6-bromoindirubin has been identified as a potent and selective inhibitor of GSK-3β. thieme-connect.de The synthesis of indirubin and its derivatives often utilizes 3-acetoxyindole as a stable precursor that reacts with isatin (B1672199) or its substituted analogues. thieme-connect.descielo.br This synthetic strategy has been employed to create a variety of indirubin-based compounds for structure-activity relationship studies. scielo.br For example, halogenated indirubins like 6-bromoindirubin-3′-oxime (6BIO) show increased selectivity for GSK-3. thieme-connect.de The inhibition of GSK-3β by these compounds can lead to the suppression of cancer cell proliferation and the induction of apoptosis. actuatetherapeutics.com Furthermore, other indole compounds like indole-3-carbinol (B1674136) have been shown to specifically inhibit the expression of CDK6, leading to a G1 cell cycle arrest in human breast cancer cells. nih.gov

Table 2: Kinase Inhibition by Selected Indole Derivatives This table summarizes findings on the inhibitory activities of various indole-related compounds against key protein kinases.

| Compound/Class | Target Kinase(s) | Reported Effect | Reference |

|---|---|---|---|

| Indirubin | CDKs, GSK-3β | Potent inhibition, leading to cell cycle arrest. | tandfonline.comthieme-connect.descielo.br |

| 6-Bromoindirubin (6BI) | GSK-3β | Potent and selective inhibition. | thieme-connect.de |

| Indole-3-Carbinol (I3C) | CDK6 | Abolishes expression, induces G1 arrest. | nih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimides | GSK-3β | Potent inhibition with picomolar activity and selectivity over CDK2. | actuatetherapeutics.com |

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a multifaceted role in regulating gene expression, immune responses, and barrier function, particularly in the skin and gut. mdpi.comdoi.org Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to regulate target gene transcription. binasss.sa.cr

A diverse range of indole compounds, especially those derived from tryptophan metabolism by gut and skin microbiota, act as physiological ligands for the AhR. mdpi.combinasss.sa.cr The yeast Malassezia furfur is a prominent producer of potent AhR agonists. mdpi.combiorxiv.org Its metabolites, including indirubin, indolo[3,2-b]carbazole (ICZ), malassezin, and tryptanthrin, are among the most active known inducers of the AhR. mdpi.comnih.govresearchgate.net This activation of AhR by Malassezia-derived indoles can reprogram gene expression in epidermal keratinocytes, which helps to enhance skin barrier integrity and modulate inflammation. biorxiv.orgbiorxiv.org

The interaction with AhR is not limited to agonism. Different tryptophan metabolites can exhibit opposing activities. For instance, in studies using intestinal cells, tryptamine (B22526) and indole-3-acetate were found to be AhR agonists, while indole itself acted as an AhR antagonist, inhibiting the induction of the target gene CYP1A1. nih.gov This demonstrates that the metabolic output of the microbiome can finely tune AhR signaling. nih.gov The high potency and species-selectivity of some of these indole-based ligands underscore their importance in mediating the complex interplay between the host and its associated microbes. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Properties in Model Systems

Direct experimental studies detailing the antioxidant and anti-inflammatory properties of 6-acetoxyindole are not extensively available in the current scientific literature. However, the biological activity of this compound can be largely inferred from its parent compound, 6-hydroxyindole (B149900), as acetate esters of phenolic compounds are often designed as prodrugs. In biological systems, cellular esterases can hydrolyze the acetyl group of 6-acetoxyindole to release the active 6-hydroxyindole. Therefore, the antioxidant and anti-inflammatory potential of 6-acetoxyindole is intrinsically linked to the properties of 6-hydroxyindole and related hydroxyindole structures.

Hydroxyindoles are recognized for their significant antioxidant capabilities. The hydroxyl group on the indole ring is crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals. Derivatives such as 6-hydroxyindole-2-carboxylic acid and 6-hydroxy-1H-indole-3-acetamide are noted for their potential as antioxidant and anti-inflammatory agents. lookchem.com The position of the hydroxyl group on the indole nucleus plays a critical role in its biological function. For instance, studies on 5-hydroxyindole (B134679) derivatives have identified them as having potential therapeutic value as anti-inflammatory agents. researchgate.net Research has shown that the antioxidant capacity of compounds like 5-hydroxyindole against lipid peroxidation is significantly enhanced in the presence of vitamin E, suggesting a synergistic relationship where the indole derivative may help regenerate tocopherol from its radical form. nih.gov

While specific anti-inflammatory assays for 6-acetoxyindole are not documented, the broader class of indole derivatives has been a source of potent anti-inflammatory agents. targetmol.com For example, derivatives of 5-hydroxyindole have been explored for their therapeutic potential in treating inflammatory conditions. researchgate.net The mechanism often involves the modulation of immune responses and the inhibition of pro-inflammatory pathways. Given that 6-acetoxyindole serves as a precursor to 6-hydroxyindole, it is plausible that it would exhibit anti-inflammatory effects following its metabolic conversion to the active hydroxyl form.

Table 1: Antioxidant and Anti-inflammatory Activity of Related Hydroxyindole Compounds

| Compound | Observed Activity | Model System/Assay | Reference |

|---|---|---|---|

| 6-Hydroxyindole-2-carboxylic acid | Potential antioxidant and anti-inflammatory agent | General citation, specific assay not detailed | lookchem.com |

| 6-Hydroxy-1H-indole-3-acetamide | Antioxidant, anti-inflammatory, and neuroprotective properties (reduces oxidative stress) | In vitro studies | |

| 5-Hydroxyindole | Identified as having anti-inflammatory potential | General citation | researchgate.net |

| 5-Hydroxyindole | Antioxidant activity against Fe-induced lipid peroxidation, dependent on Vitamin E | Rat liver microsomes | nih.gov |

Preclinical Research Models (Excluding Clinical Human Trials)

In Vivo Efficacy Studies in Animal Models (e.g., for anticancer, antimicrobial potential)

There is a notable lack of published in vivo efficacy studies focusing specifically on 6-acetoxyindole for anticancer or antimicrobial potential. Research in this area has primarily investigated other indole derivatives, particularly other hydroxyindoles, which can provide insight into the potential applications of the indole scaffold.

In the realm of antimicrobial research, a recent study highlighted the in vivo efficacy of 7-hydroxyindole (B18039) against extensively drug-resistant Acinetobacter baumannii (XDRAB), a pathogen of critical concern. nih.govnih.gov Using the Galleria mellonella (greater wax moth larvae) infection model, which is a well-established invertebrate model for assessing antimicrobial efficacy, treatment with 7-hydroxyindole significantly improved the survival rate of larvae infected with XDRAB. nih.govnih.gov This finding underscores the potential of hydroxyindoles as a structural class for developing new antimicrobial agents. The study demonstrated that 7-hydroxyindole not only possesses intrinsic antimicrobial activity but also has the ability to eradicate established biofilms, a key factor in persistent infections. nih.govnih.gov

**Table 2: In Vivo Efficacy of 7-Hydroxyindole Against XDR *Acinetobacter baumannii***

| Compound | Animal Model | Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| 7-Hydroxyindole | Galleria mellonella | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Treatment with 7-hydroxyindole increased the survival rate of infected larvae from 16.67% (untreated) to 31.67%. | nih.gov |

Structure-Activity Relationship (SAR) and Lead Optimization in Preclinical Settings

Specific structure-activity relationship (SAR) studies for 6-acetoxyindole have not been reported. However, SAR studies on the parent 6-hydroxyindole framework and other related indole esters provide valuable preclinical insights. The conversion of a hydroxyl group to an acetoxy ester is a common lead optimization strategy used to modify a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially improving its bioavailability. The acetoxy group can act as a prodrug moiety, being cleaved by endogenous esterases to release the active hydroxyindole at the target site.

A key study investigated the SAR of substituted 6-hydroxyindole-7-carboxylates, identifying them as a versatile template for developing COX inhibitors and anticancer agents. nih.gov The research demonstrated that modifications to the indole scaffold directly influenced biological activity. Key findings from this preliminary SAR study included:

Five compounds from the synthesized series showed COX-1 inhibition activity.

Two different compounds exhibited selective cytotoxicity against Hep-G2 (liver), MCF-7 (breast), and LnCaP (prostate) cancer cell lines.

The mechanism of cell death involved the activation of Caspase-3 and modulation of Bcl-2 family proteins, with evidence of cell cycle arrest at the G1/G0 stage. nih.gov

This demonstrates that the 6-hydroxyindole core is a "tunable framework" where substitutions can direct the compound's activity towards either anti-inflammatory or anticancer targets. nih.gov

General SAR principles for hydroxyindoles indicate that the position and presence of the hydroxyl group are paramount for activity. For example, the antioxidant activity of 5-hydroxyindoles has been well-documented. nih.gov Similarly, the antimicrobial activity of hydroxyindoles against A. baumannii was found to be position-dependent, with 7-hydroxyindole showing particular promise. nih.gov The esterification of the hydroxyl group, as in 6-acetoxyindole, represents a rational step in lead optimization, although preclinical studies are needed to validate its efficacy and pharmacokinetic profile compared to the parent compound.

Table 3: Key Structure-Activity Relationship (SAR) Insights for Related Indole Scaffolds

| Indole Scaffold | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 6-Hydroxyindole-7-carboxylates | Various substitutions on the indole framework | Modulated activity between COX-1 inhibition (anti-inflammatory) and selective anticancer cytotoxicity. | nih.gov |

| Hydroxyindoles (general) | Position of the -OH group (e.g., C5, C7) | Crucial for determining the type and potency of biological activity (antioxidant, anti-inflammatory, antimicrobial). | researchgate.netnih.govnih.gov |

| Indole-3-acetate Esters (e.g., Phenyl-IAA) | Esterification of the carboxylic acid | In plant models, showed significantly higher efficiency in inducing root primordium initiation compared to the free acid (IAA), acting as a more potent prodrug. | researchgate.net |

Metabolic Studies and Biotransformation Pathways of Acetoxyindoles

Mammalian Metabolism of Acetoxyindoles (In Vitro and In Vivo Models)

In mammalian systems, acetoxyindoles undergo several key metabolic transformations. The primary routes of metabolism involve hydrolysis of the acetyl group, followed by hydroxylation and subsequent conjugation, or direct cleavage of the indole (B1671886) ring.

Upon entering the mammalian system, 1-acetoxyindole (B3353459) is metabolized in a manner similar to indole. iisc.ac.in The initial and crucial step is often the hydrolysis of the acetoxy group to yield a hydroxylated indole. This hydroxylation can occur at various positions on the indole ring, with the 4, 5, 6, and 7-hydroxyindoles being detectable products. core.ac.uk These hydroxylated intermediates are then prime candidates for phase II metabolic reactions, most notably glucuronidation. google.comnih.gov Glucuronidation involves the attachment of a glucuronic acid moiety to the hydroxyl group, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This reaction significantly increases the water solubility of the compound, facilitating its excretion from the body. nih.govugent.be For instance, psilocin, a 4-hydroxy-N,N-dimethyltryptamine, undergoes extensive glucuronidation, with psilocin-O-glucuronide being the major form excreted. ugent.be This process is a common detoxification pathway for a wide array of compounds bearing hydroxyl groups. nih.gov

Table 1: Key Mammalian Metabolic Reactions of Acetoxyindoles

| Metabolic Step | Description | Key Enzymes | Resulting Products |

|---|---|---|---|

| Hydrolysis | Cleavage of the acetyl group from the acetoxyindole. | Esterases | Hydroxyindole |

| Hydroxylation | Addition of a hydroxyl group to the indole ring. iisc.ac.incore.ac.uk | Cytochrome P450 monooxygenases nih.gov | Dihydroxyindoles |

| Glucuronidation | Conjugation of a glucuronic acid molecule to a hydroxyl group. google.comnih.gov | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

Beyond hydroxylation and conjugation, the indole ring of acetoxyindoles can be cleaved. iisc.ac.in In rats, the metabolism of 1-acetoxyindole can lead to the formation of anthranilate, indicating a breakdown of the bicyclic indole structure. iisc.ac.in This cleavage is a significant degradation pathway. The cytochrome P450 monooxygenase PbaB has been identified as capable of catalyzing the 2,3-cleavage of the indole ring. nih.gov This oxidative cleavage results in the formation of keto groups, representing a key step in the degradation of the indole scaffold. nih.gov

Hydroxylation and Glucuronidation Pathways

Microbial Biotransformation of 6-Acetoxyindole and Related Compounds

Microorganisms possess a diverse enzymatic machinery capable of transforming a wide range of organic compounds, including acetoxyindoles. nmb-journal.comslideshare.netscribd.com This biotransformation can lead to the production of various secondary metabolites.

Microbial enzymes such as peroxidases and dioxygenases play a pivotal role in the metabolism of indolic compounds. sav.sknih.gov Peroxidases, which are abundant in many microorganisms, can catalyze a variety of oxidative reactions. sav.sk Toluene dioxygenase, for example, has been shown to oxidize 6-fluoroindole (B127801) to 6-fluoroindoxyl. researchgate.net Dioxygenases are crucial for the aerobic degradation of aromatic compounds by bacteria. nih.gov They can cleave the indole ring, a critical step in the complete mineralization of these compounds. iisc.ac.in For instance, dihydroxyindole oxygenase, an enzyme specific for dihydroxyindole, catalyzes the oxidative ring cleavage to yield N-carboxyanthranilate. iisc.ac.in

Table 2: Microbial Enzymes in Acetoxyindole Biotransformation

| Enzyme Class | Specific Example | Function in Indole Metabolism |

|---|---|---|

| Peroxidases | Horseradish peroxidase sav.sk | Oxidation of various organic substrates. sav.sk |

| Dioxygenases | Toluene dioxygenase researchgate.net | Oxidation and ring cleavage of indole derivatives. iisc.ac.inresearchgate.net |

| Monooxygenases | Cytochrome P450 monooxygenase nih.gov | Catalyzes the 2,3-cleavage of the indole ring. nih.gov |

The microbial transformation of indole derivatives can result in the synthesis of a variety of secondary metabolites, some of which are pigments or possess biological activity. clockss.orgwhiterose.ac.uk For example, the alkaline hydrolysis of 6-bromo-3-acetoxyindole, accompanied by air oxidation, leads to the formation of Tyrian purple (6,6′-dibromoindigo). researchgate.net Similarly, the coupling reaction between 3-acetoxyindole and isatin (B1672199) can produce indirubin (B1684374). nih.gov Furthermore, tryptanthrin (B1681603), another secondary metabolite, can be formed through the coupling of anthranilic acid and isatin, with anthranilic acid potentially arising from the hyperoxidation of indole derivatives. whiterose.ac.uk Bromoindole alkaloids have also been identified as secondary metabolites from marine organisms. clockss.org

Role of Specific Enzymes (e.g., Peroxidases, Dioxygenases)

Plant Metabolism of Indole Acetate (B1210297) Esters

In plants, indole-3-acetic acid (IAA) is a major auxin that regulates growth and development. wikipedia.orgfrontiersin.org Its levels are controlled through biosynthesis, degradation, and the formation of conjugates, including esters. frontiersin.orgoup.com

The metabolism of indole acetate esters is a key component of auxin homeostasis. nih.govnih.gov Plants can synthesize IAA through several pathways, with a significant portion being converted to ester conjugates. oup.com In maize kernels, for instance, about 97% of the synthesized IAA is in an esterified form. oup.com These IAA esters, such as indole-3-acetyl-myo-inositol, are considered to be storage forms of the hormone. frontiersin.orgnih.gov The hydrolysis of these esters, catalyzed by esterases, releases free, active IAA. oup.com This reversible conjugation allows plants to maintain a pool of readily available auxin that can be mobilized when needed. oup.comnih.gov The metabolism of IAA also includes irreversible catabolism to oxindole-3-acetic acid (oxIAA) and conjugation to amino acids like aspartic acid. nih.govnih.gov

Role as Signaling Molecules

While the specific role of 6-acetoxyindole as a signaling molecule is not extensively documented in scientific literature, the functions of other indole derivatives and related acetoxyindoles provide a framework for its potential biological activities.

Notably, 3-indolyl acetate (also known as 3-acetoxyindole), an isomer of 6-acetoxyindole, is recognized as a significant signaling molecule in plants. medchemexpress.com It is found in various plant tissues, including vegetables like broccoli and cabbage, where it participates in the regulation of physiological processes such as plant growth and defense mechanisms against pathogens. medchemexpress.com

Furthermore, certain indole derivatives have been identified as potent agonists for the Aryl-hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating gene expression. nih.gov The AhR signaling pathway is crucial in processes like immune response, and its activation by indole compounds highlights a potential mechanism through which they can exert their effects. nih.gov For instance, indirubin, which can be synthesized from 3-acetoxyindole and isatin, is a well-known AhR agonist. nih.gov While direct evidence for 6-acetoxyindole is lacking, its structural similarity to other active indoles suggests a potential, yet unconfirmed, role in similar signaling pathways.

Biosynthesis and Degradation Pathways

The metabolic pathways for 6-acetoxyindole, including its formation and breakdown, are not specifically detailed in existing research. However, by examining the biosynthesis and degradation of analogous indole compounds, a probable metabolic fate can be inferred.

Biosynthesis

A natural, enzymatic pathway for the direct biosynthesis of 6-acetoxyindole has not been prominently described. In laboratory and potential biotransformation contexts, acetoxyindoles are typically synthesized from their corresponding hydroxyindole precursors. The synthesis of 4-acetoxyindole (B1630585), for example, is achieved through the reaction of 4-hydroxyindole (B18505) with acetic anhydride (B1165640). chemicalbook.com It is plausible that 6-acetoxyindole could be formed in a similar manner from 6-hydroxyindole (B149900) via an acetylation reaction, potentially catalyzed by an acetyltransferase enzyme.

The formation of substituted 3-acetoxyindoles has also been documented as an intermediate step in the synthesis of other compounds, such as the dye Tyrian purple, starting from the corresponding substituted indole. tekhelet.comresearchgate.net This suggests that in certain organisms or conditions, indoles can be converted to their acetoxy derivatives.

Degradation Pathways

The degradation of 6-acetoxyindole likely begins with the hydrolysis of the ester bond, a common metabolic reaction for ester-containing compounds. numberanalytics.com This enzymatic process, catalyzed by esterases, would release acetic acid and 6-hydroxyindole.